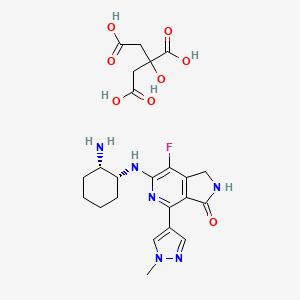
Gusacitinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gusacitinib Hydrochloride is an investigational drug that acts as a pan-Janus kinase inhibitor, binding with similar affinity at Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2, and also inhibiting spleen tyrosine kinase . It has been developed for the treatment of chronic hand eczema and other inflammatory skin conditions .
Preparation Methods
The synthesis of Gusacitinib Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidopyridazine structure. The synthetic route includes the following steps:
Formation of the pyrimidopyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: This step involves the reaction of the core structure with piperidine derivatives.
Hydroxylation and nitrile introduction:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Gusacitinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .
Scientific Research Applications
Gusacitinib Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of Janus kinases and spleen tyrosine kinase.
Biology: The compound is used to investigate the role of Janus kinases and spleen tyrosine kinase in various biological processes.
Mechanism of Action
Gusacitinib Hydrochloride exerts its effects by inhibiting Janus kinases and spleen tyrosine kinase. These kinases are involved in various signaling pathways that regulate immune responses and inflammation. By inhibiting these kinases, this compound can modulate the activity of immune cells and reduce inflammation .
Comparison with Similar Compounds
Gusacitinib Hydrochloride is unique in its ability to inhibit multiple kinases with similar affinity. Other similar compounds include:
Tofacitinib: A Janus kinase inhibitor used to treat rheumatoid arthritis.
Baricitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis.
Delgocitinib: A Janus kinase inhibitor used for the treatment of atopic dermatitis.
Compared to these compounds, this compound has a broader range of kinase inhibition, making it potentially more effective in treating conditions involving multiple signaling pathways .
Properties
CAS No. |
2228989-14-6 |
|---|---|
Molecular Formula |
C24H29ClN8O2 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C24H28N8O2.ClH/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31;/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29);1H |
InChI Key |
KAYUSRUJDSKRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


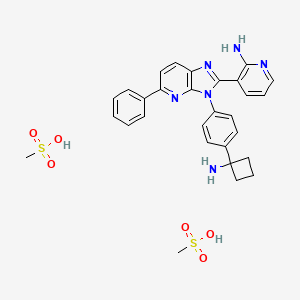
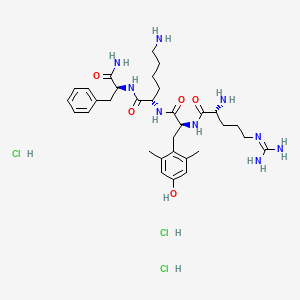
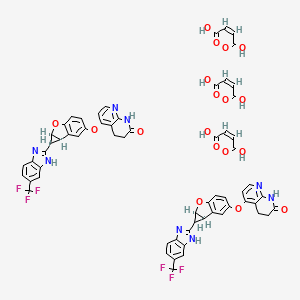
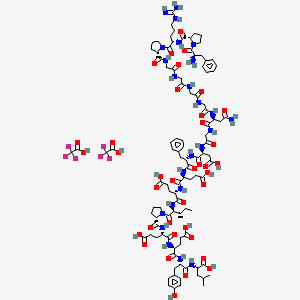
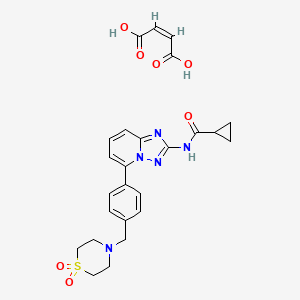
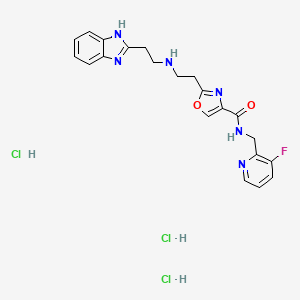

![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)



